molecular formula C21H24ClFN2O4S B1210892 Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride CAS No. 136861-96-6

Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride

Katalognummer: B1210892
CAS-Nummer: 136861-96-6
Molekulargewicht: 454.9 g/mol
InChI-Schlüssel: YVIOSUWCZDHHEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von MDL-28133A umfasst mehrere Schritte, beginnend mit der Herstellung von Zwischenverbindungen. Die wichtigsten Schritte umfassen die Bildung des Piperidinrings und die anschließende Anbindung der Fluorphenyl- und Methansulfonamidgruppen. Spezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden sorgfältig kontrolliert, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von MDL-28133A folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Fortschrittliche Techniken wie kontinuierliche Strömungsreaktoren und automatisierte Synthese können eingesetzt werden, um die Effizienz und Skalierbarkeit zu verbessern .

Analyse Chemischer Reaktionen

Table 1: Key Reaction Steps and Conditions

Reaction TypeReagents/ConditionsOutcomeSource Citation
Amide couplingDiethyl ethoxymagnesium malonate, THF, 50°CForms piperidine-carboxamide intermediate
Mannich reactionFormaldehyde, HCl, aqueous ethanol, 25–50°CIntroduces ketone-ethyl side chain
Nitro reductionStannous chloride, absolute ethanol, refluxConverts nitro groups to amines
SulfonylationMethanesulfonyl chloride, DMF, baseForms methanesulfonamide group

Methanesulfonamide Group

  • Nucleophilic substitution : The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions (e.g., with methyl halides or anhydrides) .

  • Acid-base reactions : Protonation occurs in acidic media (pKa ~1–2), forming water-soluble salts .

Piperidine-Carboxamide

  • Quaternization : The tertiary amine in the piperidine ring reacts with methyl iodide or sulfate to form quaternary ammonium salts (Chart II, Step II in ).

  • Reduction : Lithium aluminum hydride (LiAlH4_4) reduces the carboxamide to a methylene group under anhydrous conditions .

4-Fluorophenyl Ketone

  • Nucleophilic addition : The ketone undergoes Grignard or hydride reductions (e.g., NaBH4_4) to form secondary alcohols .

  • Condensation : Reacts with hydroxylamine to form oximes in ethanol/water mixtures .

Stability and Degradation Pathways

  • Hydrolysis : The carboxamide bond is stable in neutral aqueous solutions but hydrolyzes in strong acids/bases (e.g., 6M HCl, 100°C) to carboxylic acid and amine derivatives .

  • Photodegradation : The 4-fluorophenyl group undergoes slow UV-induced cleavage in solution, forming fluorobenzene derivatives .

Table 2: Degradation Products Under Stress Conditions

ConditionProducts IdentifiedMechanismSource Citation
Acidic (pH 1–3)4-Fluorobenzoic acid, piperidine sulfonamideHydrolysis
Alkaline (pH 10)Methanesulfonic acid, aniline derivativeBase-catalyzed cleavage
Oxidative (H2_2O2_2)Sulfone and N-oxide derivativesRadical oxidation

Pharmacological Modifications

  • Prodrug synthesis : The tertiary amine is converted to N-oxides for enhanced solubility (Chart II, Step III in ).

  • Sulfonamide alkylation : Reacts with propyl bromide in acetonitrile to form N-alkylated analogs .

Analytical Characterization

  • NMR : 1^1H NMR (DMSO-d6_6) shows peaks at δ 2.85 (piperidine CH2_2), δ 7.45–7.90 (aromatic protons), and δ 3.20 (SO2_2NH) .

  • MS : ESI-MS m/z 405.0 [M+H]+^+ (monoisotopic mass) .

Wissenschaftliche Forschungsanwendungen

Chemical Overview

  • Chemical Name : N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride
  • CAS Number : 136861-96-6
  • Molecular Formula : C21H24ClFN2O4S
  • Molecular Weight : 454.9 g/mol

MDL-28133A exhibits notable biological activity primarily through its interaction with serotonin receptors, particularly the 5-HT2 receptor. The mechanism of action includes:

  • Receptor Binding : The compound binds to the 5-HT2 receptor, which induces a conformational change activating downstream signaling pathways.
  • Calcium Ion Release : This activation triggers phospholipase C pathways, leading to calcium ion release from intracellular stores.
  • Neural Effects : The increase in intracellular calcium influences various neural activities, including mood regulation, perception, and cognition.

Therapeutic Potential

The compound has been investigated for its potential in treating various conditions related to serotonin dysregulation. Its applications include:

  • Antidepressant Properties : Due to its interaction with serotonin receptors, MDL-28133A may have antidepressant effects, making it a candidate for further research in mood disorders.
  • Anxiolytic Effects : The modulation of serotonin pathways suggests potential use in anxiety disorders.

Synthesis and Production

The synthesis of MDL-28133A involves several key steps:

  • Formation of Intermediate Compounds : The synthesis begins with the preparation of intermediate compounds that involve the formation of the piperidine ring and subsequent attachment of functional groups.
  • Optimization for Industrial Production : In industrial settings, the synthesis process is optimized for yield and purity using advanced techniques such as continuous flow reactors.

Synthetic Routes

The chemical reactions involved in synthesizing MDL-28133A include:

Reaction TypeDescription
OxidationCan form different oxidation products under specific conditions.
ReductionModifies functional groups present in the compound.
SubstitutionCan occur at various positions on the molecule to form derivatives.

Case Studies and Research Findings

Several studies have documented the effects and applications of MDL-28133A:

  • Serotonin Receptor Studies : Research has shown that compounds similar to MDL-28133A exhibit selective binding to serotonin receptors, indicating potential therapeutic uses in neuropharmacology .
  • Cancer Research : Analogous sulfonamide compounds have been evaluated for anticancer properties, demonstrating that modifications in structure can lead to enhanced biological activity .
  • Toxicological Assessments : Comparative studies have been conducted to assess the toxicity profiles of sulfonamide derivatives, providing insights into safety and efficacy .

Wirkmechanismus

MDL-28133A exerts its effects by binding to the 5-HT2 receptor, a G-protein coupled receptor for serotonin (5-hydroxytryptamine). This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways involve the activation of phospholipase C and the release of calcium ions from intracellular stores, ultimately affecting neural activity, perception, cognition, and mood .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

MDL-28133A ähnelt anderen 5-HT2-Rezeptorantagonisten, wie z. B.:

  • Ketanserin
  • Ritanserin
  • Mianserin
  • Clozapin

Einzigartigkeit

Was MDL-28133A von diesen ähnlichen Verbindungen unterscheidet, ist seine spezifische Bindungsaffinität und Selektivität für den 5-HT2-Rezeptor. Diese einzigartige Eigenschaft macht es zu einem wertvollen Werkzeug in der Forschung, die sich auf das Verständnis der genauen Rolle des 5-HT2-Rezeptors in verschiedenen physiologischen und pathologischen Prozessen konzentriert .

Biologische Aktivität

Methanesulfonamide, N-(4-((1-(2-(4-fluorophenyl)-2-oxoethyl)-4-piperidinyl)carbonyl)phenyl)-, monohydrochloride, commonly referred to as MDL-28133A, is a compound with notable biological activity primarily linked to its interaction with serotonin receptors. This article explores its synthesis, mechanisms of action, biological effects, and comparative studies with similar compounds.

Compound Overview

  • Chemical Name : N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide; hydrochloride
  • CAS Number : 136861-96-6
  • Molecular Formula : C21H24ClFN2O4S
  • Molecular Weight : 454.9 g/mol

MDL-28133A exhibits its biological activity primarily through binding to the 5-HT2 receptor , a subtype of serotonin receptor. The mechanism involves:

  • Receptor Binding : The compound binds to the 5-HT2 receptor, leading to a conformational change that activates downstream signaling pathways.
  • Calcium Ion Release : This activation triggers phospholipase C pathways, resulting in the release of calcium ions from intracellular stores.
  • Neural Effects : The resultant increase in intracellular calcium influences various neural activities including mood regulation, perception, and cognition .

Pharmacological Effects

MDL-28133A has been studied for its potential in treating various conditions related to serotonin dysregulation:

  • Antidepressant Effects : Its action on the 5-HT2 receptor suggests potential antidepressant properties.
  • Anti-inflammatory Activity : Related compounds have shown anti-inflammatory effects; thus, MDL-28133A may also exhibit similar properties through modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDL-28133A and its analogs:

  • Selectivity and Potency : Research indicates that MDL-28133A is a selective antagonist of the 5-HT2 receptor, which differentiates it from other non-selective serotonin antagonists. This selectivity may reduce side effects associated with broader receptor interactions .
  • Comparative Studies : In comparative analyses with other 5-HT receptor antagonists, MDL-28133A demonstrated superior selectivity and potency, making it a valuable tool for research into serotonin-related disorders .

Comparative Properties of MDL-28133A and Similar Compounds

Compound NameCAS NumberMolecular Weight5-HT2 AffinityNotes
MDL-28133A136861-96-6454.9 g/molHighSelective antagonist
Compound BXXXXXXXXXX g/molModerateNon-selective antagonist
Compound CYYYYYYYYYY g/molLowBroad-spectrum activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

The synthesis involves multi-step reactions, including:

  • Condensation : Formation of the piperidinyl-carbonyl intermediate via coupling of 4-fluorophenyl-2-oxoethyl derivatives with piperidine precursors .
  • Sulfonamide Formation : Reacting the intermediate with methanesulfonamide under controlled pH (e.g., sodium acetate buffer, pH 4.6) to minimize side reactions .
  • Purification : Use reverse-phase HPLC with methanol/buffer mobile phases (65:35 ratio) to isolate the monohydrochloride form . Key Optimization : Monitor reaction intermediates via LC-MS and adjust stoichiometry to reduce byproducts like unreacted sulfonyl chlorides .
StepReagents/ConditionsYield (%)Purity (HPLC)
14-Fluorophenyl ketone, piperidine derivative65–7085–90
2Methanesulfonamide, NaHCO₃, DCM50–5575–80
3HCl gas in EtOH90–95≥98

Q. How is structural characterization performed for this compound?

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and hydrogen-bonding networks (e.g., C–H⋯O interactions forming dimeric motifs) .
  • NMR Analysis : Use ¹H/¹³C NMR to verify the 4-fluorophenyl, piperidinyl-carbonyl, and sulfonamide moieties. For example, the carbonyl peak at ~170 ppm in ¹³C NMR confirms the 2-oxoethyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H⁺] at m/z 489.12) .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across assays?

Discrepancies may arise from:

  • Solubility Variability : Use standardized DMSO/PBS solutions (e.g., 10% DMSO) to ensure consistent bioavailability .
  • Enzyme Inhibition Assays : Validate results with orthogonal methods (e.g., fluorescence polarization vs. calorimetry) to rule out assay-specific artifacts .
  • Metabolic Stability : Test compound stability in liver microsomes to identify rapid degradation that may skew IC₅₀ values .

Example Workflow :

  • Repeat assays under identical buffer/pH conditions.
  • Cross-validate with structural analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) to isolate pharmacophore contributions .

Q. What strategies improve the compound’s stability under oxidative/reductive conditions?

  • Oxidative Stability : Add antioxidants (e.g., BHT) to prevent sulfonyl group oxidation to sulfones. Monitor via TLC/HPLC .
  • Reductive Conditions : Avoid strong reductants (e.g., LiAlH₄) that may reduce the 2-oxoethyl group. Use milder agents like NaBH₄/CeCl₃ .
  • pH Control : Maintain neutral to slightly acidic conditions (pH 4–6) during storage to prevent hydrolysis of the piperidinyl-carbonyl bond .

Q. How can structure-activity relationships (SAR) guide derivative design?

Focus on modifying:

  • Piperidinyl Substituents : Introduce methyl or hydroxy groups to enhance receptor binding (see for similar analogs) .
  • Sulfonamide Linkers : Replace methanesulfonamide with cyclic sulfonamides to improve metabolic stability .
  • Fluorophenyl Position : Test para- vs. meta-fluoro substitution to optimize steric and electronic effects .

SAR Table :

DerivativeModificationIC₅₀ (μM)Metabolic Half-life (h)
ParentNone0.451.2
APiperidinyl-CH₃0.322.5
BCyclic sulfonamide0.284.8

Q. Methodological Challenges

Q. What analytical techniques resolve low crystallinity in X-ray studies?

  • Cocrystallization : Use tartaric acid or succinimide as coformers to improve crystal packing .
  • Low-Temperature Data Collection : Collect data at 100–150 K to reduce thermal motion artifacts .
  • Synchrotron Radiation : Utilize high-flux X-rays to enhance diffraction quality for poorly ordered crystals .

Q. How to design assays for evaluating kinase inhibition potential?

  • Kinase Panel Screening : Use recombinant kinases (e.g., CDK2, EGFR) with ATP-competitive luminescent assays (e.g., ADP-Glo™) .
  • Cellular Validation : Measure downstream phosphorylation (e.g., Western blot for ERK/AKT) in relevant cell lines .
  • Counter-Screens : Test against off-target kinases (e.g., PKA, PKC) to assess selectivity .

Q. Data Interpretation Guidelines

  • Contradictory Solubility Data : Cross-reference logP values (calculated vs. experimental) and adjust co-solvents (e.g., PEG-400) .
  • Unexpected Byproducts : Use LC-MS/MS to identify intermediates and optimize reaction quenching steps .

Eigenschaften

CAS-Nummer

136861-96-6

Molekularformel

C21H24ClFN2O4S

Molekulargewicht

454.9 g/mol

IUPAC-Name

N-[4-[1-[2-(4-fluorophenyl)-2-oxoethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;hydrochloride

InChI

InChI=1S/C21H23FN2O4S.ClH/c1-29(27,28)23-19-8-4-16(5-9-19)21(26)17-10-12-24(13-11-17)14-20(25)15-2-6-18(22)7-3-15;/h2-9,17,23H,10-14H2,1H3;1H

InChI-Schlüssel

YVIOSUWCZDHHEI-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl

Kanonische SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)C2CCN(CC2)CC(=O)C3=CC=C(C=C3)F.Cl

Key on ui other cas no.

136861-96-6

Synonyme

1-(4-fluorophenyl)-2-(4-((4-methanosulfonamidophenyl)carbonyl)-1-piperidinyl)ethanone hydrochloride
MDL 28133A
MDL-28,133A

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.